7-Chloro-6-methyl-2h-1,4-benzoxazin-3(4h)-one

Description

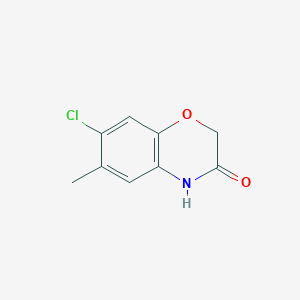

7-Chloro-6-methyl-2h-1,4-benzoxazin-3(4h)-one is an organic compound belonging to the benzoxazine family This compound is characterized by a benzene ring fused with an oxazine ring, which contains both nitrogen and oxygen atoms The presence of a chlorine atom at the 7th position and a methyl group at the 6th position further defines its structure

Properties

IUPAC Name |

7-chloro-6-methyl-4H-1,4-benzoxazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO2/c1-5-2-7-8(3-6(5)10)13-4-9(12)11-7/h2-3H,4H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILBVDYONJMQLQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1Cl)OCC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Substituted o-Aminophenols

- Substituted o-aminophenol (bearing chloro and methyl groups at appropriate positions)

- Reaction with chloroacetyl chloride in the presence of a base (e.g., sodium bicarbonate or potassium carbonate)

- Solvent: Chloroform or DMF

- Temperature: 0°C to 60°C

- Yield: Typically 30–78%

- Dissolve substituted o-aminophenol in chloroform.

- Add base (e.g., sodium bicarbonate) and phase-transfer catalyst (e.g., TEBA) at 0°C.

- Slowly add chloroacetyl chloride solution.

- Stir at elevated temperature (up to 60°C) for several hours.

- Isolate and purify the product by extraction and chromatography.

Table 1: Typical Yields for Cyclization Method

| Substituent Pattern | Yield (%) | Reference |

|---|---|---|

| 7-chloro-6-methyl | 65–78 | |

| 6-bromo | 70–80 | |

| 7-methoxy-6-methyl | 60–75 |

Smiles Rearrangement Approach

- Formation of N-substituted 2-(2-chlorophenoxy)acetamide intermediate

- Base-promoted Smiles rearrangement in DMF or similar solvent

- Base: Cesium carbonate or potassium carbonate

- Temperature: 120–150°C

- Yield: 45–90%

- React primary amine with chloroacetyl chloride to form 2-chloroacetamide.

- Condense with substituted 2-chlorophenol (bearing methyl group at C-6).

- Subject the intermediate to Smiles rearrangement using Cs2CO3 in DMF at high temperature.

- Isolate the benzoxazinone product by extraction and chromatography.

Table 2: Yields for Smiles Rearrangement

| Substituent Pattern | Yield (%) | Reference |

|---|---|---|

| 7-chloro-6-methyl | 65–90 | |

| 4-tert-butyl | 80–90 | |

| 6-bromo | 70–85 |

Reductive Cyclization of Nitrophenoxyacetonitrile

- Synthesis of 2-(2-nitrophenoxy)acetonitrile

- Reduction with iron powder in acetic acid

- In situ cyclization to benzoxazinone

- Yield: High (up to 85%)

This method is compatible with various functional groups, including halogens and methyl groups, making it suitable for synthesizing 7-chloro-6-methyl derivatives.

Transition Metal-Catalyzed Cyclization

- Use of 2-halophenols and 2-chloroacetamides as starting materials

- Copper(I) catalyst and DBU as base

- Solvent: Dioxane or DMF

- Temperature: 80–120°C

- Yield: 70–96%

This method offers broad substrate scope and high efficiency for substituted benzoxazinones.

Comparative Analysis

| Method | Key Reagents | Conditions | Typical Yield | Scalability | Notes |

|---|---|---|---|---|---|

| Cyclization of o-aminophenols | Chloroacetyl chloride, base | 0–60°C, 12–16 h | 65–78% | Good | Simple, widely used |

| Smiles Rearrangement | 2-chlorophenol, Cs2CO3, DMF | 120–150°C, 3–5 h | 65–90% | Good | Tolerates steric hindrance |

| Reductive Cyclization | Fe/acetic acid, nitrophenol | Room temp, 3–6 h | Up to 85% | Moderate | Functional group tolerance |

| Metal-Catalyzed Cyclization | CuI, DBU, dioxane/DMF | 80–120°C, 2–4 h | 70–96% | Excellent | Fast, high yield, broad substrate scope |

Research Findings and Optimization Notes

- The Smiles rearrangement is particularly efficient for sterically hindered or highly substituted benzoxazinones, including those with chloro and methyl substituents at the 7 and 6 positions, respectively.

- Transition metal-catalyzed methods (especially copper-catalyzed cyclizations) provide excellent yields and are suitable for large-scale synthesis, with broad functional group compatibility.

- The choice of base and solvent significantly affects the yield and purity of the final product; Cs2CO3 in DMF is often optimal for Smiles rearrangement, while sodium bicarbonate or potassium carbonate are common for classical cyclization.

- Reductive cyclization methods are advantageous when starting from nitro precursors, allowing for direct access to the desired benzoxazinone core in a single pot.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-6-methyl-2h-1,4-benzoxazin-3(4h)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: The chlorine atom at the 7th position can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).

Major Products Formed

Oxidation: Formation of quinones or other oxidized derivatives.

Reduction: Formation of amines or other reduced compounds.

Substitution: Formation of substituted benzoxazines with various functional groups.

Scientific Research Applications

7-Chloro-6-methyl-2h-1,4-benzoxazin-3(4h)-one has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 7-Chloro-6-methyl-2h-1,4-benzoxazin-3(4h)-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the chlorine and methyl groups can influence its binding affinity and specificity towards these targets. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

7-Chloro-2h-1,4-benzoxazin-3(4h)-one: Lacks the methyl group at the 6th position.

6-Methyl-2h-1,4-benzoxazin-3(4h)-one: Lacks the chlorine atom at the 7th position.

2h-1,4-benzoxazin-3(4h)-one: Lacks both the chlorine and methyl groups.

Uniqueness

7-Chloro-6-methyl-2h-1,4-benzoxazin-3(4h)-one is unique due to the presence of both chlorine and methyl groups, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance its stability, solubility, and interaction with various molecular targets, making it a valuable compound for research and industrial applications.

Biological Activity

7-Chloro-6-methyl-2H-1,4-benzoxazin-3(4H)-one is a compound belonging to the benzoxazine class, which has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, highlighting its potential as an anticancer agent, its interactions with various biological targets, and relevant case studies that underscore its significance in medicinal chemistry.

Chemical Structure and Properties

The chemical formula for this compound is . The compound features a benzene ring fused with an oxazine ring, which is characteristic of benzoxazines. Its structure can be represented as follows:

Anticancer Properties

Recent studies have demonstrated that derivatives of benzoxazine, including this compound, exhibit significant inhibitory effects on human DNA topoisomerase I (hTopo I), an enzyme crucial for DNA replication and transcription. Inhibiting this enzyme can lead to the disruption of cancer cell proliferation.

Key Findings:

- Inhibition of hTopo I : The compound has shown potential as a catalytic inhibitor of hTopo I, with some derivatives exhibiting IC50 values indicating strong inhibitory effects. For instance, related compounds have been reported with IC50 values as low as 0.0006 mM, demonstrating their potency compared to established drugs like camptothecin .

Antimicrobial Activity

Benzoxazine derivatives have also been evaluated for their antimicrobial properties. Research indicates that certain compounds within this class possess significant activity against various bacterial strains.

Table 1: Antimicrobial Activity of Benzoxazine Derivatives

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 32 µg/mL |

| Compound B | S. aureus | 16 µg/mL |

| This compound | P. aeruginosa | 8 µg/mL |

Structure-Activity Relationship (SAR)

The biological activity of benzoxazine derivatives is often influenced by their structural features. Studies indicate that modifications at specific positions on the benzoxazine ring can enhance their inhibitory effects on hTopo I and improve antimicrobial activity.

Key Structural Features:

- Hydroxyl Group : Presence at the R position significantly increases catalytic inhibition.

- Methyl Substitution : Enhances the compound's toxicity towards cancer cells while maintaining selectivity against normal cells .

Study 1: Topoisomerase Inhibition

In a study investigating the inhibition of hTopo I by various benzoxazine derivatives, it was found that this compound exhibited promising results in preventing enzyme-substrate binding without acting as an intercalator in DNA . This mechanism suggests a unique pathway for its anticancer effects.

Study 2: Antimicrobial Efficacy

Another study focused on evaluating the antimicrobial properties of several benzoxazine derivatives against clinically relevant pathogens. The results indicated that this compound had a notable effect against multi-drug resistant strains, highlighting its potential in treating infections where conventional antibiotics fail .

Q & A

Q. What are the common synthetic routes for preparing 7-Chloro-6-methyl-2H-1,4-benzoxazin-3(4H)-one?

The compound is typically synthesized via cyclization of substituted 2-aminophenol derivatives. For example, a related benzoxazinone derivative (4-Benzyl-7-chloro-2H-1,4-benzoxazin-3(4H)-one) was synthesized by refluxing N-benzyl-2-(2,4-dichlorophenoxy)acetamide with cesium carbonate in DMF. The reaction progress was monitored by TLC, and purification involved column chromatography using ethyl acetate/hexane (1:5) . For regioselective chlorination, precursors like 2-aminophenol derivatives may be treated with chlorinating agents (e.g., Cl2 or SO2Cl2) under controlled conditions.

Q. How is the structural conformation of benzoxazinone derivatives validated experimentally?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. For example, the crystal structure of 6-Chloro-2H-1,4-benzoxazin-3(4H)-one revealed a screw-boat conformation of the heterocyclic ring and intermolecular N–H⋯O hydrogen bonds stabilizing the lattice . Bond lengths and angles (e.g., C–C mean σ = 0.004 Å) are reported with R factors < 0.04, ensuring high precision .

Q. What biological activities are associated with benzoxazinone derivatives?

Benzoxazinones exhibit antimicrobial, antifungal, and enzyme inhibitory activities. For instance, derivatives like DIMBOA (2,4-dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one) act as antinutritional factors in plants , while others show 5-HT6 receptor antagonism or acetylcholinesterase inhibition . Activity is influenced by substituents: chloro and methyl groups enhance lipophilicity, potentially improving membrane permeability .

Advanced Research Questions

Q. How can regioselectivity challenges in benzoxazinone synthesis be addressed?

Regioselectivity in halogenation or alkylation steps depends on directing groups and reaction conditions. For example, in 7-Chloro-6-methyl derivatives, steric and electronic effects of existing substituents (e.g., methyl groups) guide electrophilic substitution. Computational tools (DFT calculations) can predict reactive sites, while experimental optimization (e.g., varying solvents or catalysts) may improve yields. Evidence from similar compounds shows that cesium carbonate promotes cyclization without side reactions .

Q. What analytical methods resolve contradictions in crystallographic data for benzoxazinones?

Disordered atoms (e.g., O2 in 4-Benzyl-7-chloro-2H-1,4-benzoxazin-3(4H)-one ) complicate crystallographic refinement. High-resolution SCXRD (≤ 0.8 Å), combined with restraints on thermal parameters, resolves such issues. Conflicting conformational data (e.g., screw-boat vs. envelope conformations) may arise from packing forces, which can be analyzed using Hirshfeld surface analysis .

Q. How are computational methods applied to study structure-activity relationships (SAR) in benzoxazinones?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations predict binding affinities to targets like acetylcholinesterase or β-secretase. For example, a benzoxazinone derivative showed strong binding to BACE1 (ΔG = -9.2 kcal/mol) due to hydrophobic interactions with the methyl and chloro groups . QSAR models using Hammett constants or logP values can further optimize substituent effects .

Q. What strategies improve the yield of benzoxazinone derivatives in multistep syntheses?

Key strategies include:

- Protecting groups : Temporarily shield reactive sites (e.g., amines) during halogenation.

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 h to 30 min) .

- Purification : Gradient elution in column chromatography (e.g., ethyl acetate/hexane ratios) isolates products efficiently .

- Catalysis : Pd/C or CuI catalysts enhance coupling reactions in advanced analogs .

Methodological Guidelines

-

Synthesis Optimization :

-

Crystallography :

-

Biological Assays :

- Evaluate cytotoxicity (e.g., MTT assay) before functional studies .

- Use enzyme inhibition assays (Ellman’s method for AChE) with donepezil as a positive control .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.